Edotreotide Edotreotide Edotreotide is a chelated octreotide derivative with somatostatin activity. Edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of octreotide and chelated via dodecanetetraacetic acid (DOTA). Like octreotide, this edotreotide binds to somatostatin receptors (SSTRs), especially type 2, present on the cell membrane of many types of neuroendocrine tumors. When labeled with nuclides, edotreotide conjugates could result in tissue specific cytotoxicity.
Brand Name: Vulcanchem
CAS No.: 173606-11-6
VCID: VC21537437
InChI: InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
SMILES: CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Molecular Formula: C51H68N10O11S2
Molecular Weight: 1421.6 g/mol

Edotreotide

CAS No.: 173606-11-6

Cat. No.: VC21537437

Molecular Formula: C51H68N10O11S2

Molecular Weight: 1421.6 g/mol

* For research use only. Not for human or veterinary use.

Edotreotide - 173606-11-6

CAS No. 173606-11-6
Molecular Formula C51H68N10O11S2
Molecular Weight 1421.6 g/mol
IUPAC Name 2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Standard InChI InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
Standard InChI Key RZHKDBRREKOZEW-AAXZNHDCSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O
SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Canonical SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

Chemical Structure and Properties

Edotreotide is a cyclic 8 amino acid peptide with a covalently bound chelator (DOTA). The peptide has the amino acid sequence: H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH, and contains one disulfide bond .

Key Chemical Properties

PropertyValue
Molecular FormulaC65H92N14O18S2
Molecular Weight1421.6 g/mol
Structure TypeCyclic peptide with chelator
SynonymsDOTATOC, (DOTA0-Phe1-Tyr3) octreotide
Chemical IdentityL-cysteinamide, n-((4,7,10-tris(carboxymetnyl)-1,4,7

Edotreotide's structure includes a DOTA component that functions as a chelator for radioisotopes and a TOC (synthetic somatostatin receptor ligand) component . This dual functionality allows the molecule to both bind strongly to somatostatin receptors and carry radioisotopes for imaging or therapeutic purposes.

Edotreotide binds with high affinity to somatostatin receptors, with particular preference for somatostatin receptor type 2, though it also interacts with types 1, 3, and 5 . When labeled with radioisotopes and administered to patients, edotreotide selectively targets cells expressing somatostatin receptors, which are predominantly overexpressed by neuroendocrine tumors .

Therapeutic Mechanism

When used therapeutically with lutetium-177 (177Lu), the mechanism involves several steps:

  • The edotreotide component binds to somatostatin receptors on tumor cells

  • The receptor-ligand complex is internalized into the cancer cells

  • The lutetium-177 decays, releasing medical radiation with a radius of up to 1.7 mm

  • This localized radiation destroys the tumor tissue while minimizing damage to surrounding healthy cells

Diagnostic Mechanism

When labeled with gallium-68 (68Ga) for diagnostic purposes, edotreotide binds to somatostatin receptors and emits beta particle radiation for detection by positron emission tomography (PET) . This allows for visualization of somatostatin receptor-positive tumors, aiding in diagnosis and treatment planning.

Clinical Applications

Edotreotide's applications span both diagnostics and therapeutics, primarily for neuroendocrine tumors.

Diagnostic Applications

Gallium Ga-68 edotreotide is used as a radioactive diagnostic compound in positron emission tomography (PET) scans for diagnosing somatostatin receptor-positive neuroendocrine tumors in both pediatric and adult patients . The compound reaches 80% activity in tumors within 30 minutes, and reaches its highest activity in tumors 70±20 minutes post-injection .

Therapeutic Applications

The most significant therapeutic application is 177Lu-edotreotide (also known as ITM-11), a targeted radiopharmaceutical therapy for patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs). This treatment consists of two components:

  • Non-carrier-added lutetium-177: A therapeutic β-emitting radioisotope

  • Edotreotide: A somatostatin receptor agonist targeting neuroendocrine tumor cells

The compound Solucin® (177Lu-edotreotide) is administered as an intravenous infusion, specifically targeting and destroying the tumor cells with ionizing radiation. It received an Orphan Designation (EMA/OD/196/13) for the treatment of GEP-NET, based on early clinical experience demonstrating substantial clinical benefit with increased progression-free survival and quality of life .

Clinical Trial Data

COMPETE Trial

The Phase 3 COMPETE trial (NCT03049189) was a pivotal study evaluating 177Lu-edotreotide against everolimus (Afinitor) in patients with Grade 1 or Grade 2 somatostatin receptor (SSTR)-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs) .

Trial Design

  • Prospective, randomized, controlled, open-label Phase 3 trial

  • Enrolled 309 patients across Europe, the United States, Australia, and South Africa

  • Patients had inoperable, progressive, Grade 1 or 2 SSTR-positive NETs of gastroenteric or pancreatic origin

  • Randomized 2:1 to receive either 177Lu-edotreotide or everolimus

Treatment Protocol

  • 177Lu-edotreotide arm (n=207): 7.5 GBq with nephroprotective amino acid solution every 3 months for up to 4 cycles

  • Everolimus arm (n=102): 10 mg daily for up to 30 months, or until disease progression

Key Results

The COMPETE trial conclusively demonstrated that 177Lu-edotreotide significantly prolonged progression-free survival in patients when compared to everolimus, a standard of care cancer treatment . This represents approximately a 10-month improvement in progression-free survival.

COMPOSE Trial

The COMPOSE trial (NCT04919226) is a Phase 3 study evaluating 177Lu-edotreotide in patients with well-differentiated high grade 2 and grade 3 (Ki-67 index 15−55%), SSTR-positive GEP-NETs .

Trial Design

  • Prospective, randomized, controlled, open-label, multi-center Phase III study

  • Aims to randomize 202 patients 1:1 to 177Lu-edotreotide or an active comparator

  • Active comparator options: chemotherapy (CAPTEM or FOLFOX) or everolimus, according to investigator's choice

  • Primary endpoint: Progression-free survival assessed every 12 weeks until disease progression or death

Recruitment for COMPOSE commenced in September 2021, with results expected to inform optimal treatment options for patients with well-differentiated high grade 2 and grade 3 SSTR-positive GEP-NETs, including for first-line therapy .

LEVEL Trial

The LEVEL trial is a randomized, open-label, phase 3 international trial comparing 177Lu-edotreotide versus everolimus in patients with progressive, advanced, and well/moderately differentiated NETs of lung (typical/atypical) or thymic origin .

Trial Design

The expected sample size is 120 patients, and recruitment started in October 2023, with thirteen patients already included at the time of reporting .

Pharmacokinetics

Understanding the pharmacokinetic profile of edotreotide is essential for optimizing its clinical applications.

Absorption and Distribution

When used in diagnostic formulations like Gallium Ga-68 edotreotide:

  • Reaches 80% activity in tumors within 30 minutes

  • Highest activity in tumors occurs 70±20 min post-injection

  • Primarily taken up into the spleen, followed by kidneys, liver, pituitary, thyroid, and adrenal gland

  • Accumulation in non-tumor tissue reaches maximum within 40 minutes

Metabolism and Elimination

Edotreotide gallium Ga-68 is largely unmetabolized. Four hours post-injection, there are no metabolites or degradation products detectable in serum . The compound has a short duration of action due to its short radioactive and biological half-lives. Patients should hydrate before and after administration to encourage frequent urination and rapid clearance .

Regulatory Status and Future Directions

Current Regulatory Status

177Lu-edotreotide has received Fast Track designation from the FDA for gastroenteropancreatic neuroendocrine tumors (GEP-NETs) . This designation was granted in 2022, highlighting the significant unmet medical need and the potential of this compound to address it.

Future Regulatory Steps

Based on the positive Phase 3 COMPETE trial results, ITM Isotope Technologies Munich SE plans to submit a New Drug Application (NDA) to the U.S. Food and Drug Administration in 2025 . If approved, this would provide an important new treatment option for patients with GEP-NETs.

Ongoing Research

Beyond the completed COMPETE trial, ongoing research with edotreotide includes:

  • The COMPOSE trial for high-grade neuroendocrine tumors

  • The LEVEL trial for lung and thymic neuroendocrine tumors

  • Potential exploration of combination treatments with other therapies

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator